molecular formula C18H21N3OS B2569069 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034298-29-6

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2569069
CAS No.: 2034298-29-6
M. Wt: 327.45
InChI Key: RIDMMEAYDAVJFV-UHFFFAOYSA-N
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Description

N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with three methyl groups at positions 1, 3, and 5. The pyrazole ring is linked via a carboxamide group to a propan-2-yl chain bearing a benzo[b]thiophen-3-yl moiety. This structure combines aromatic and sulfur-containing heterocycles, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-11(9-14-10-23-16-8-6-5-7-15(14)16)19-18(22)17-12(2)20-21(4)13(17)3/h5-8,10-11H,9H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDMMEAYDAVJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC(C)CC2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrazoline Derivatives ()

describes N-substituted pyrazoline compounds (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde). Key comparisons include:

  • Core Structure : Pyrazoline (4,5-dihydro-1H-pyrazole) vs. Pyrazole (fully unsaturated). The pyrazoline ring introduces a single bond between C4 and C5, reducing aromaticity compared to the target compound’s pyrazole core. This difference may affect metabolic stability and conformational flexibility .
  • Substituents: Fluorophenyl, bromophenyl, and chlorophenyl groups in pyrazoline derivatives vs. trimethyl and benzo[b]thiophen-3-yl groups in the target compound.
  • Crystallography : Pyrazoline derivatives exhibit planar aryl substituents, while the benzo[b]thiophene in the target compound may introduce steric bulk and influence dihedral angles (see Section 2.2).

Table 1: Comparison with Pyrazoline Derivatives

Feature Target Compound Pyrazoline Derivatives ()
Core Heterocycle Pyrazole (unsaturated) Pyrazoline (partially saturated)
Key Substituents 1,3,5-Trimethyl; benzo[b]thiophen-3-yl Halogenated aryl (F, Br, Cl)
Lipophilicity Higher (due to methyl groups) Moderate (polar halogen substituents)

Benzo[b]thiophene-Containing Tetrazoles ()

highlights tetrazole analogs with benzo[b]thiophene moieties, such as (Z)-5-[2-(benzo[b]thiophen-2-yl)ethenyl]-1H-tetrazole. Key distinctions:

  • Heterocycle : Tetrazole (5-membered ring with four nitrogens) vs. Pyrazole (two nitrogens). Tetrazoles act as bioisosteres for carboxylic acids, enhancing solubility and bioavailability, whereas the carboxamide in the target compound may offer hydrogen-bonding versatility .
  • Substitution Position : The target compound’s benzo[b]thiophen-3-yl group vs. 2-yl substitution in . The 3-yl position may alter molecular planarity, affecting binding to hydrophobic pockets.
  • Dihedral Angles : In , tetrazole-benzothiophene dihedral angles range from 60.94° to 88.92°, suggesting variable spatial orientations. The target compound’s propan-2-yl linker may introduce greater conformational flexibility compared to the rigid ethenyl group in tetrazole analogs .

Table 2: Structural Comparison with Tetrazole Analogs

Feature Target Compound Tetrazole Analogs ()
Core Heterocycle Pyrazole-4-carboxamide Tetrazole
Benzo[b]thiophene Position 3-yl 2-yl or 3-yl
Dihedral Angles Not reported (propan-2-yl linker flexible) 60.94°–88.92° (rigid ethenyl linker)

Pyrazole Carbothioamide Derivatives ()

describes pyrazole-1-carbothioamides with isoxazole and nitrophenyl substituents. Comparisons include:

  • Functional Groups: Carboxamide (C=O) vs. carbothioamide (C=S).
  • Substituent Effects : Nitrophenyl and isoxazole groups in vs. trimethylpyrazole and benzo[b]thiophene in the target compound. Nitrophenyl is electron-withdrawing, whereas methyl groups are electron-donating, influencing reactivity and interaction with biological targets.

Chromen-Pyrazolo[3,4-d]pyrimidin Derivatives ()

includes complex structures like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide. Key differences:

  • Heterocycle Complexity : Pyrazolo[3,4-d]pyrimidin vs. simple pyrazole. The former’s fused rings may enhance binding to kinase targets but complicate synthesis.
  • Substituent Diversity : Fluorophenyl, chromen, and sulfonamide groups vs. benzo[b]thiophene and carboxamide. Sulfonamides improve solubility, whereas benzo[b]thiophene may enhance hydrophobic interactions .

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